2-({[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes a triazole ring, a benzoic acid moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the triazole intermediate with sulfonyl chlorides in the presence of a base.
Attachment of the Benzoic Acid Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and benzoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can interact with proteins through hydrogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID: This compound is unique due to its specific combination of functional groups.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents can have varying biological activities and properties.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
The uniqueness of 2-[2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOIC ACID lies in its specific combination of a triazole ring, sulfonamide group, and benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O5S2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21N5O5S2/c1-24-17(12-25(32(2,29)30)14-8-4-3-5-9-14)22-23-20(24)31-13-18(26)21-16-11-7-6-10-15(16)19(27)28/h3-11H,12-13H2,1-2H3,(H,21,26)(H,27,28) |
InChI Key |
XDECODSTCPUYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)O)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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